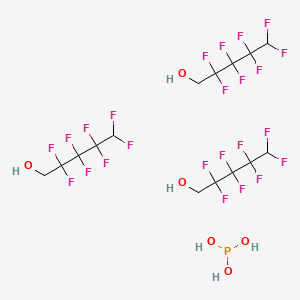![molecular formula C13H9N3O5 B14493789 4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid CAS No. 64896-24-8](/img/structure/B14493789.png)
4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a hydrazinyl group, which is further connected to a nitro-substituted cyclohexadienone ring. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-hydrazinobenzoic acid with 3-nitro-6-oxocyclohexa-2,4-dien-1-one under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound from reaction mixtures .
化学反应分析
Types of Reactions
4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino-substituted benzoic acid derivatives.
Substitution: Formation of alkyl or acyl hydrazinyl benzoic acid derivatives.
科学研究应用
4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species that can modulate cellular pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function. These interactions can lead to alterations in cellular signaling pathways, enzyme activity, and gene expression .
相似化合物的比较
Similar Compounds
3-chloro-N-[3-[[(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]carbamoyl]phenyl]benzamide: Shares a similar nitro-substituted cyclohexadienone structure but differs in the presence of a chloro and carbamoyl group.
4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde: Contains a similar cyclohexadienone ring but with different substituents, including a hydroxy and aldehyde group.
Uniqueness
4-[2-(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid is unique due to its combination of a benzoic acid moiety with a nitro-substituted cyclohexadienone ring and a hydrazinyl linker. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
属性
CAS 编号 |
64896-24-8 |
|---|---|
分子式 |
C13H9N3O5 |
分子量 |
287.23 g/mol |
IUPAC 名称 |
4-[(2-hydroxy-5-nitrophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H9N3O5/c17-12-6-5-10(16(20)21)7-11(12)15-14-9-3-1-8(2-4-9)13(18)19/h1-7,17H,(H,18,19) |
InChI 键 |
POIOHVXANMQTRZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=C(C=CC(=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)







![2-(Ethylsulfanyl)cyclohepta[d]imidazole](/img/structure/B14493791.png)

![2,7-Dimethyl-4,5-dihydro-2H-furo[2,3-g]indazole](/img/structure/B14493803.png)
![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
